Discovery and characterization of Met-enkephalin-arg-arg
Discovery and characterization of Met-enkephalin-arg-arg
Discovery and Characterization of Met-enkephalin-arg-arg
Executive Summary
Met-enkephalin-arg-arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is a heptapeptide derived from the Proenkephalin A precursor. Unlike its more stable congeners (Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu), Met-enkephalin-arg-arg (ME-RR) functions primarily as a transient biosynthetic intermediate. Its presence in biological samples is a critical indicator of Carboxypeptidase E (CPE) activity and the efficiency of prohormone processing.
This guide provides a technical deep-dive into the isolation, pharmacological characterization, and experimental utility of ME-RR. It is designed for researchers investigating opioid biosynthesis, neuropeptide processing, and enzymatic kinetics.
Historical Context & Discovery
The discovery of ME-RR is inextricably linked to the mapping of the adrenal medulla's opioid content in the early 1980s by the groups of Sidney Udenfriend and Jean Rossier .
-
The "Cryptic" Enkephalin Hypothesis: Researchers observed that digesting adrenal chromaffin granule extracts with trypsin and carboxypeptidase B yielded far more Met-enkephalin than was present initially. This led to the isolation of C-terminally extended forms.
-
Isolation: While Met-enkephalin-Arg-Phe was identified as a bioactive end-product, ME-RR was identified as a substrate for a specific "enkephalin convertase" (later identified as Carboxypeptidase E).
-
Significance: The isolation of ME-RR provided the first direct evidence that dibasic residues (Arg-Arg) serve as cleavage sites for processing enzymes, but require a subsequent exopeptidase step to generate the pentapeptide.
Biosynthesis and Enzymology
ME-RR is not a random degradation product; it is a specific intermediate in the regulated secretory pathway.
The Processing Pathway
Proenkephalin A contains multiple Met-enkephalin sequences flanked by dibasic residues (Lys-Arg, Lys-Lys, or Arg-Arg).
-
Prohormone Convertases (PC1/3, PC2): Endoproteolytically cleave the precursor at the C-terminal side of the dibasic pair.
-
Intermediate Accumulation: This releases peptides ending in basic residues, such as Met-enkephalin-Arg-Arg .
-
Carboxypeptidase E (CPE): This exopeptidase specifically removes the C-terminal basic amino acids (Arg, Lys) to yield the bioactive Met-enkephalin.
Technical Insight: In experimental systems, an accumulation of ME-RR relative to Met-enkephalin indicates a blockade or downregulation of CPE activity (e.g., in the Cpe fat/fat mouse model).
Pharmacological Characterization
Although primarily an intermediate, ME-RR possesses intrinsic biological activity. However, its receptor profile differs from the pentapeptide.
| Parameter | Met-Enkephalin (ME) | Met-Enkephalin-Arg-Arg (ME-RR) | Technical Implication |
| Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-Gly-Gly-Phe-Met-Arg-Arg | C-terminal charge affects binding pocket fit. |
| Receptor Affinity | High (Delta > Mu) | Low (~25% of ME affinity) | Higher concentrations required for receptor saturation. |
| Stability | Low (t½ < 2 min in plasma) | Very Low (Rapidly converted to ME) | Must use peptidase inhibitors (e.g., GEMSA) during assay. |
| Hydrophobicity | Moderate | Low (Highly polar Arg residues) | Elutes significantly earlier on RP-HPLC. |
Key Finding: ME-RR binds to opioid receptors but with significantly reduced potency. Its physiological "activity" is often due to its rapid conversion to Met-enkephalin in situ unless degradation is inhibited.
Experimental Protocols
Protocol A: Isolation via Reverse-Phase HPLC
Objective: Separate ME-RR from Met-enkephalin and Met-Enk-Arg-Phe.
-
Column Selection: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters Symmetry), 5µm particle size, 300Å pore size.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Gradient: Linear gradient from 10% to 50% B over 40 minutes.
-
Detection: UV at 214nm (peptide bond) and 280nm (Tyrosine/Phenylalanine).
-
Validation:
-
ME-RR Elution: Due to the two positively charged Arginine residues, ME-RR is more hydrophilic and will elute earlier than Met-Enkephalin.
-
Order of Elution: ME-RR < Met-Enk < Met-Enk-Arg-Phe.
-
Protocol B: Enzymatic Validation (The "CPE Challenge")
Objective: Confirm peptide identity by exploiting its specific susceptibility to Carboxypeptidase B (CPB) or E.
-
Sample Prep: Dissolve isolated peptide fraction in 50mM Tris-HCl, pH 7.4.
-
Control: Aliquot A (No enzyme).
-
Digestion: Aliquot B + Trypsin (2 µg/mL). Aliquot C + Carboxypeptidase B (1 µg/mL).
-
Incubation: 37°C for 2 hours.
-
Analysis: Re-run on HPLC or RIA.
-
Result: Authentic ME-RR will be converted to Met-Enkephalin by Carboxypeptidase B alone .
-
Contrast: Met-Enk-Arg-Phe requires both Trypsin and CPB to yield Met-Enkephalin efficiently in some assays, but CPB alone usually removes basic residues. If the peptide is Met-Enk-Arg-Gly-Leu, CPB will not generate Met-Enk.
-
Protocol C: Radioimmunoassay (RIA) Specificity
When quantifying ME-RR, antibody specificity is the primary source of error.
-
C-Terminal Antibodies: Antibodies raised against Met-Enkephalin (COOH-terminus) will NOT cross-react with ME-RR significantly (typically <0.1%) because the Arg-Arg extension masks the epitope.
-
N-Terminal Antibodies: Antibodies raised against the N-terminus (Tyr-Gly-Gly-...) will cross-react with Met-Enk, ME-RR, ME-RF, and Leu-Enk.
-
Strategy: To quantify ME-RR specifically:
-
Measure Total Enkephalin-like Immunoreactivity (N-term antibody).
-
Measure Authentic Met-Enk (C-term antibody).
-
Treat sample with Trypsin/CPB and remeasure with C-term antibody.
-
The increase in immunoreactivity represents the "Cryptic" enkephalin pool (ME-RR + others).
-
References
-
Rossier, J., Audigier, Y., Ling, N., Cros, J., & Udenfriend, S. (1980).[1] Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist.[1] Nature, 288(5786), 88-90.[1] Link
-
Stern, A. S., Lewis, R. V., Kimura, S., Rossier, J., Stein, S., & Udenfriend, S. (1979). Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum. Proceedings of the National Academy of Sciences, 76(12), 6680-6683. Link
-
Fricker, L. D., & Snyder, S. H. (1982). Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences, 79(12), 3886-3890. Link
-
Inturrisi, C. E., Umans, J. G., Wolff, D., Stern, A. S., Lewis, R. V., Stein, S., & Udenfriend, S. (1980).[2] Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7.[1][2][3][4] Proceedings of the National Academy of Sciences, 77(9), 5512-5514.[2][3] Link
-
Hook, V. Y., & Affolter, H. U. (1988). Processing of proenkephalin A by a specific carboxypeptidase B-like enzyme. Journal of Neurochemistry, 51(6), 1745-1754. Link
Sources
- 1. Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
